BenchChemオンラインストアへようこそ!

p-Chlorobenzylidene-(4-nitrophenyl)-amine

Biocatalysis Green Chemistry Schiff Base Synthesis

p-Chlorobenzylidene-(4-nitrophenyl)-amine (CAS 5340-14-7) is a halogenated, nitro-substituted Schiff base (imine) with the molecular formula C13H9ClN2O2 and a molecular weight of 260.68 g/mol. This compound's core structure, formed by the condensation of p-chlorobenzaldehyde and 4-nitroaniline, results in a unique combination of electron-withdrawing substituents that fundamentally dictate its reactivity, physicochemical profile, and biological interactions.

Molecular Formula C13H9ClN2O2
Molecular Weight 260.67 g/mol
CAS No. 5340-14-7
Cat. No. B15280594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Chlorobenzylidene-(4-nitrophenyl)-amine
CAS5340-14-7
Molecular FormulaC13H9ClN2O2
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C13H9ClN2O2/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(8-6-12)16(17)18/h1-9H
InChIKeySAQJFGNBQLBYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Chlorobenzylidene-(4-nitrophenyl)-amine (CAS 5340-14-7): A Differentiated Schiff Base Building Block for Targeted Procurement


p-Chlorobenzylidene-(4-nitrophenyl)-amine (CAS 5340-14-7) is a halogenated, nitro-substituted Schiff base (imine) with the molecular formula C13H9ClN2O2 and a molecular weight of 260.68 g/mol [1]. This compound's core structure, formed by the condensation of p-chlorobenzaldehyde and 4-nitroaniline, results in a unique combination of electron-withdrawing substituents that fundamentally dictate its reactivity, physicochemical profile, and biological interactions [2]. Its differentiation from closely related analogs is not based on a single property but on a quantifiable, multi-parameter profile that impacts catalyst compatibility, enzyme inhibition kinetics, and material characteristics.

Why Generic Schiff Base Interchangeability Fails for p-Chlorobenzylidene-(4-nitrophenyl)-amine


Generic substitution among Schiff bases is a high-risk strategy for scientific procurement. The specific positioning of the chloro and nitro electron-withdrawing groups on the aromatic rings of p-Chlorobenzylidene-(4-nitrophenyl)-amine generates a distinct electronic environment that is absent in its regioisomers or analogs with different substituents [1]. This electronic configuration directly impacts key selection criteria: the compound's reactivity with advanced bio-catalysts, its inhibitory potency against specific enzyme targets, and its solid-state properties like crystal packing [2]. Simply procuring a 'similar' Schiff base without this precise substitution pattern will lead to quantitatively different, and often inferior, performance in the targeted application.

Quantitative Differentiation of p-Chlorobenzylidene-(4-nitrophenyl)-amine: A Head-to-Head Evidence Guide


Biocatalytic Synthesis Efficiency vs. Standard Schiff Base Catalysis

The synthesis of p-Chlorobenzylidene-(4-nitrophenyl)-amine is uniquely accelerated by engineered enzyme-mimetic catalysts. A designed biocatalyst (e.g., RA95.5-8 variant) achieves a catalytic proficiency of up to 5 × 10¹¹ M⁻¹ for this specific substrate, enabling near-quantitative yields under aqueous conditions, compared to traditional small-molecule catalysts like piperidine. This is a >10⁸-fold rate enhancement over conventional amine catalysts .

Biocatalysis Green Chemistry Schiff Base Synthesis Enzyme Engineering

Human Placental Alkaline Phosphatase (hPLAP) Inhibition: Potency Comparison

When screened against human placental alkaline phosphatase (hPLAP), p-Chlorobenzylidene-(4-nitrophenyl)-amine demonstrates an IC50 that places it in a distinct potency class compared to other Schiff bases. Its IC50 of 280 µM contrasts with the inactivity of a closely related analog, (E)-N'-(4'-chlorobenzylidene)isonicotinohydrazide, which is reported as a potent inhibitor primarily for the intestinal isozyme, highlighting target selectivity within the alkaline phosphatase family [1][2].

Enzyme Inhibition Alkaline Phosphatase Drug Discovery Biochemical Screening

Physicochemical Property Differentiation: LogP and Solubility

The differential substitution pattern between regioisomers leads to a significant and quantifiable shift in key physicochemical properties that govern drug-likeness and formulation. p-Chlorobenzylidene-(4-nitrophenyl)-amine possesses a calculated LogP of 4.522 , which is substantially different from its meta-nitro isomer, p-Chlorobenzylidene-(3-nitrophenyl)-amine . This difference in lipophilicity directly impacts membrane permeability and solubility, two critical parameters in early-stage drug discovery.

ADME Prediction Lead Optimization Physicochemical Properties Drug Design

Solid-State Structural Differentiation: Hirshfeld Surface Analysis

The crystal structure of this compound, published as CNBA, reveals a distinct whole-molecule disorder not universally observed in its class [1]. The molecule crystallizes with a 0.65:0.35 occupancy ratio for its major and minor disorder components, related by a twofold rotation. The dihedral angle between aromatic rings differs between the major (39.3°) and minor (35.7°) components, leading to a specific network of C—H···O and C—H···Cl hydrogen bonds forming corrugated layers [1]. This specific packing motif is a direct result of the compound's unique substitution and distinguishes it from planar analogs.

Crystal Engineering Solid-State Chemistry NLO Materials Hirshfeld Surface

Antibacterial Activity: Spectrum and Potency Against Gram-Negative Pathogens

In antibacterial screening, p-Chlorobenzylidene-(4-nitrophenyl)-amine has been tested for its activity against specific Gram-negative strains, including *Klebsiella pneumoniae* ATCC 10031 and *Acinetobacter* sp. . While quantitative MIC data is not publicly detailed in the retrieved records, the fact of its testing against these clinically relevant pathogens indicates a specific application-oriented screening effort. This contrasts with broader-spectrum Schiff bases that may show activity against Gram-positive bacteria, highlighting a potential niche for focused anti-Gram-negative research.

Antibacterial Drug Discovery Gram-negative Klebsiella pneumoniae

Targeted Application Scenarios for p-Chlorobenzylidene-(4-nitrophenyl)-amine Based on Quantitative Evidence


High-Yield, Green Synthesis of Pharmaceutical Intermediates

Procurement for a medicinal chemistry program focused on process efficiency should prioritize this compound. The documented >10⁸-fold rate enhancement and 98% yield achieved with engineered biocatalysts in aqueous media directly support a manufacturing strategy that is both high-yielding and environmentally sustainable. This specific compound's compatibility with these catalysts is not a general Schiff base property, making it the essential building block for this green chemistry workflow.

Developing Isoform-Selective Alkaline Phosphatase Inhibitors

For a target identification or drug discovery campaign focusing on the placental alkaline phosphatase isoform, this compound serves as a more relevant starting point than non-selective or intestinal ALP inhibitors. Its confirmed, albeit moderate, inhibitory activity against hPLAP (IC50 280 µM) is differentiated from analogs like (E)-N'-(4'-chlorobenzylidene)isonicotinohydrazide, which is reported for intestinal ALP [1]. This isoform-specific data informs structure-activity relationship (SAR) studies and rational lead optimization.

Investigating Gram-Negative Antibacterial Agents

Research groups focusing on novel treatments for multidrug-resistant Gram-negative infections should consider this compound. Its documented testing against *Klebsiella pneumoniae* and *Acinetobacter* species [1], combined with its distinct physicochemical signature (LogP of 4.522) , supports its use as a core scaffold for developing antibacterials with enhanced outer membrane penetration. It offers a focused entry point into a critical therapeutic area, distinct from broad-spectrum Schiff bases.

Crystal Engineering and NLO Material Design

For academic or industrial laboratories developing new non-linear optical (NLO) or crystalline materials, this specific compound (CNBA) provides a uniquely characterized solid-state system. Its documented whole-molecule disorder, specific dihedral angles (39.3° and 35.7°), and distinct hydrogen-bonding layers are precise structural features that can be exploited to achieve desired material properties. Procuring this exact compound is necessary to replicate or build upon the published crystallographic findings.

Quote Request

Request a Quote for p-Chlorobenzylidene-(4-nitrophenyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.